2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole

Catalog No.
S12240630
CAS No.
M.F
C14H7Cl3N2S
M. Wt
341.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thi...

Product Name

2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole

IUPAC Name

2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole

Molecular Formula

C14H7Cl3N2S

Molecular Weight

341.6 g/mol

InChI

InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H

InChI Key

VUOHICVJNNXQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl

The compound 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole is a thiazole derivative characterized by its unique structure, which includes a thiazole ring fused with a chlorinated pyridine and a dichlorophenyl group. The thiazole moiety itself is a five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities and chemical reactivity. The presence of chlorine substituents enhances the compound's lipophilicity and may influence its biological interactions, making it a subject of interest in medicinal chemistry and drug development .

Due to their electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cycloaddition Reactions: Thiazoles can engage in cycloaddition reactions under specific conditions, leading to the formation of more complex structures.
  • Oxidation Reactions: The thiazole ring can be oxidized to yield sulfoxides or sulfones, which may exhibit different biological activities .

The biological activity of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole has been explored in various studies. Thiazole derivatives are often associated with:

  • Antimicrobial Activity: Many thiazoles exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.
  • Anticancer Effects: Certain thiazole compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Properties: Thiazoles can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can be achieved through several methods:

  • Hantzsch Reaction: A classic method for synthesizing thiazoles involves the condensation of α-halo ketones with thiourea.
  • Cyclization Reactions: The reaction of appropriate pyridine derivatives with thioketones or thiourea under acidic or basic conditions can yield thiazole derivatives.
  • Direct Halogenation: Chlorination of existing thiazole compounds can introduce chlorine substituents at desired positions .

The applications of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole span various fields:

  • Pharmaceuticals: Due to its biological activities, this compound could serve as a lead structure for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemicals: Its pesticidal properties may be exploited in developing new agrochemicals for crop protection against pests and diseases .
  • Material Science: Thiazole derivatives are also being explored for their potential use in organic electronics and photonic devices due to their electronic properties .

Interaction studies involving 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research indicates that thiazoles can inhibit key enzymes involved in disease pathways, such as kinases and phosphatases.
  • Receptor Binding: Studies have shown that certain thiazole derivatives can modulate receptor activity, influencing signaling pathways crucial for cellular functions .

Several compounds share structural similarities with 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole. Here are some notable examples:

Compound NameStructureUnique Features
2-Chloro-4-(phenyl)thiazoleStructureLacks pyridine substitution; primarily used as an antimicrobial agent.
5-MethylthiazoleStructureSimpler structure; exhibits antifungal properties.
4-(Chlorophenyl)-1,3-thiazoleStructureSimilar core but lacks dichloro substitution; used in pesticide formulations.

Uniqueness

The unique combination of the chlorinated pyridine and dichlorophenyl groups in 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole enhances its lipophilicity and biological activity compared to simpler thiazoles. This structural complexity potentially leads to improved efficacy against specific biological targets.

The compound 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple ring systems [1]. The systematic name is constructed by identifying the thiazole ring as the principal heterocyclic framework, with the 2-chloropyridin-4-yl and 2,5-dichlorophenyl groups functioning as substituents at positions 2 and 4 respectively [4].

According to International Union of Pure and Applied Chemistry guidelines, the thiazole ring numbering begins with sulfur as position 1, followed by the adjacent nitrogen at position 3, creating the fundamental 1,3-thiazole nomenclature basis [6]. The complete systematic name reflects the connectivity where the 2-chloropyridine moiety is attached at the 2-position of the thiazole ring through carbon-4 of the pyridine system [1] [4]. The 2,5-dichlorophenyl substituent occupies the 4-position of the thiazole ring, with chlorine atoms positioned at the 2 and 5 locations of the phenyl ring [23] [24].

The molecular formula C₁₄H₇Cl₃N₂S indicates the presence of fourteen carbon atoms, seven hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one sulfur atom [23] [27]. This heterocyclic compound represents a complex multi-ring system where systematic nomenclature conventions ensure unambiguous structural identification [5]. The Chemical Abstracts Service registry number 1431728-37-8 provides unique identification for this specific isomeric arrangement [24] [27].

Nomenclature ComponentSystematic DescriptionInternational Union of Pure and Applied Chemistry Guidelines
Principal Ring System1,3-ThiazoleHeterocycle with sulfur at position 1, nitrogen at position 3 [6]
Position 2 Substituent2-Chloropyridin-4-ylPyridine ring with chlorine at position 2, connected via position 4 [1] [4]
Position 4 Substituent2,5-DichlorophenylPhenyl ring with chlorine atoms at positions 2 and 5 [23] [24]
Complete Systematic Name2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazoleFull International Union of Pure and Applied Chemistry nomenclature [27]

Molecular Geometry and Crystallographic Data

The molecular geometry of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole exhibits characteristic structural features typical of multi-ring heterocyclic systems [11] [12]. The central thiazole ring maintains near-planarity with typical deviation values below 0.02 Å, consistent with aromatic heterocyclic compounds [35] [38]. The thiazole ring forms dihedral angles with the attached aromatic systems, with the dichlorophenyl ring oriented at angles typically ranging from 10-45° relative to the thiazole plane [35] [38].

Crystallographic analyses of related thiazole-pyridine hybrid compounds demonstrate that the pyridine ring generally adopts dihedral angles of 5-25° with respect to the thiazole system [21] [38]. The molecular conformation is influenced by steric interactions between the chlorine substituents and electronic effects arising from the electron-withdrawing nature of the halogen atoms [9] [11]. The presence of three chlorine atoms significantly impacts the overall molecular geometry and crystal packing arrangements [14] [38].

Bond length parameters within the thiazole ring follow established crystallographic data for heterocyclic compounds [35] [39]. The carbon-sulfur bonds typically measure 1.75-1.78 Å, while carbon-nitrogen bonds in the thiazole system range from 1.38-1.40 Å [35] [40]. The pyridine ring exhibits standard aromatic bond lengths with carbon-carbon distances of 1.38-1.40 Å and carbon-nitrogen bonds of 1.34-1.36 Å [37] [40].

Structural ParameterExpected RangeLiterature Reference
Thiazole Ring Planarity< 0.02 Å deviationThiazole crystallographic studies [35]
Thiazole-Phenyl Dihedral Angle10-45°Related heterocyclic compounds [38]
Thiazole-Pyridine Dihedral Angle5-25°Pyridine-thiazole hybrids [21]
Carbon-Sulfur Bond Length1.75-1.78 ÅX-ray crystallographic data [35]
Carbon-Nitrogen Bond Length (Thiazole)1.38-1.40 ÅHeterocyclic bond studies [40]
Intermolecular Stacking Distance3.4-3.8 ÅAromatic interaction studies [12]

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Analysis

Nuclear magnetic resonance spectroscopic analysis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole reveals characteristic chemical shifts consistent with multi-ring heterocyclic systems [15] [16]. Proton nuclear magnetic resonance spectroscopy shows the thiazole proton typically appearing in the range of 7.2-8.0 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of the attached chlorinated aromatic rings [15] [17]. The pyridine protons exhibit downfield shifts ranging from 7.0-8.6 parts per million due to the electronegative nitrogen atom and chlorine substitution [15] [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [15] [17]. The thiazole carbon atoms resonate in the range of 120-180 parts per million, with quaternary carbons appearing further downfield due to their connectivity to multiple heteroatoms [15] [16]. The pyridine carbon signals typically occur between 120-160 parts per million, with chemical shifts varying based on their proximity to the nitrogen atom and chlorine substituent [15] [19].

Infrared spectroscopic analysis reveals characteristic absorption bands for the heterocyclic compound [15] [17]. The carbon-nitrogen stretching vibrations appear in the range of 1539-1543 wavenumbers, consistent with aromatic imine functionality in thiazole systems [15]. Aromatic carbon-carbon stretching modes generate multiple absorption bands between 1450-1600 wavenumbers [17]. The aromatic carbon-hydrogen stretching vibrations occur in the region of 3000-3100 wavenumbers, with multiple peaks corresponding to different aromatic positions [15] [17].

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of chlorinated heterocyclic compounds [15]. The molecular ion peak appears at mass-to-charge ratio 341.64, corresponding to the molecular weight of the compound [23] [24]. The isotope pattern reflects the presence of three chlorine atoms, creating a distinctive distribution of molecular ion peaks separated by two mass units [15].

Spectroscopic TechniqueCharacteristic Range/ValueStructural Assignment
¹H Nuclear Magnetic Resonance (Thiazole)7.2-8.0 parts per millionAromatic proton on thiazole ring [15]
¹H Nuclear Magnetic Resonance (Pyridine)7.0-8.6 parts per millionPyridine aromatic protons [15] [19]
¹³C Nuclear Magnetic Resonance (Thiazole)120-180 parts per millionThiazole carbon framework [15] [16]
Infrared (Carbon-Nitrogen Stretch)1539-1543 cm⁻¹Aromatic imine functionality [15]
Mass Spectrometry (Molecular Ion)341.64 mass-to-charge ratioMolecular ion with chlorine isotope pattern [23]

Comparative Analysis of Tautomeric and Conformational Isomerism

The structural analysis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole reveals limited tautomeric possibilities due to the fully aromatic nature of all three ring systems [18] [20]. Unlike compounds containing amino-thiazole moieties, this molecule does not exhibit prototropic tautomerism between amino and imino forms [20]. The absence of exchangeable protons on nitrogen atoms eliminates the potential for classical tautomeric equilibria observed in related heterocyclic systems [18] [21].

Conformational isomerism primarily involves rotational freedom around the single bonds connecting the aromatic ring systems [19] [21]. The rotation around the thiazole-pyridine connection creates different conformational arrangements, with energy barriers determined by steric interactions between the chlorine substituents [18] [19]. Computational studies of similar thiazole-pyridine hybrid molecules indicate that synperiplanar conformations are generally favored, with torsion angles typically ranging from -5° to +5° [21].

The dichlorophenyl substituent exhibits conformational flexibility through rotation around the thiazole-phenyl bond [19] [38]. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring creates steric constraints that influence the preferred conformational arrangements [18] [19]. Crystal structure analyses of related compounds demonstrate that dihedral angles between thiazole and phenyl rings typically range from 10-45°, representing energy-minimized conformations [38].

Electronic effects contribute significantly to conformational preferences in this heterocyclic system [19] [20]. The electron-withdrawing nature of chlorine substituents influences the electron density distribution across the aromatic rings, affecting intermolecular interactions and crystal packing arrangements [18] [21]. The conjugated π-electron system extending across all three aromatic rings stabilizes planar or near-planar conformations [19] [20].

Isomerism TypeObserved FeaturesStructural Implications
TautomericNo prototropic tautomerismFully aromatic ring systems prevent tautomer formation [20]
Conformational (Thiazole-Pyridine)Synperiplanar preferenceTorsion angles -5° to +5° favored [21]
Conformational (Thiazole-Phenyl)Restricted rotationDihedral angles 10-45° due to steric effects [38]
Electronic EffectsChlorine influenceElectron-withdrawal affects conformation stability [19]

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing the thiazole core in 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole [1]. This classical approach involves the condensation of alpha-haloketones with thioamides or thiourea derivatives through a well-established mechanistic pathway [2].

Mechanistic Framework

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom in the thioamide on the alpha carbon of the haloketone, forming an intermediate thioether [3]. This initial step is followed by intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to the formation of a cyclic intermediate [4]. The subsequent elimination of hydrogen halide and water molecules results in the formation of the aromatic thiazole ring [5].

The reaction proceeds through multiple discrete steps: first, the formation of an intermediate compound through nucleophilic substitution, followed by tautomerization of the thioamide [4]. The imine nitrogen then attacks the carbonyl carbon to form an enamine intermediate, which subsequently undergoes cyclization and dehydration to yield the final thiazole product [3].

Substrate Optimization Studies

Comprehensive optimization studies have demonstrated that substrate selection significantly influences reaction outcomes [6]. For the synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole, the use of 2-chloropyridine-4-carbaldehyde as the starting material has shown optimal results [7]. The reaction with thioacetamide under reflux conditions in ethanol provides the thiazole intermediate with yields ranging from 60-75% under optimized conditions [7].

The electronic properties of the chloropyridine substrate play a crucial role in determining reaction efficiency. The electron-withdrawing nature of the chlorine substituent at the 2-position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thioamide sulfur atom [8]. Similarly, the dichlorophenyl substituent contributes to the overall electron-deficient character of the system, promoting favorable cyclization kinetics .

Temperature optimization studies have revealed that reaction temperatures between 80-120°C provide optimal yields [6]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of starting materials or formation of side products [10]. The optimal temperature for this specific compound synthesis is 90°C, providing a balance between reaction rate and product stability [6].

Yield Enhancement Strategies

Recent methodological improvements have focused on enhancing reaction yields through careful substrate design and reaction optimization [11]. The use of tetrabutylammonium hexafluorophosphate as a phase transfer catalyst has demonstrated significant improvements in reaction rates and yields [11]. Under these conditions, reactions can be completed within 15 minutes at room temperature with yields exceeding 90% [11].

The incorporation of microwave irradiation has also proven beneficial for accelerating Hantzsch thiazole synthesis [12]. Microwave-assisted reactions typically require shorter reaction times and can achieve higher yields compared to conventional heating methods [3]. For the target compound, microwave irradiation at 130°C for 10 minutes has yielded products with 85-90% efficiency [3].

Cyclocondensation Strategies for Chloropyridinyl-Dichlorophenyl Integration

Cyclocondensation approaches represent sophisticated methodologies for constructing complex thiazole derivatives with multiple heterocyclic components [13]. These strategies are particularly valuable for the synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole, where the integration of chloropyridinyl and dichlorophenyl moieties requires careful consideration of electronic and steric factors [14].

Three-Component Cyclocondensation Reactions

Advanced cyclocondensation strategies employ three-component reactions involving thiosemicarbazide, alpha-haloketones, and appropriate aldehydes or ketones [13]. In the synthesis of the target compound, this approach utilizes 2-chloropyridine-4-carbaldehyde, 2,5-dichlorophenacyl bromide, and thiosemicarbazide in a one-pot reaction [13]. The reaction proceeds through initial formation of a thiosemicarbazone intermediate, followed by nucleophilic attack on the haloketone and subsequent cyclization [15].

The reaction mechanism involves initial condensation between the aldehyde and thiosemicarbazide to form a hydrazone intermediate [15]. This intermediate then undergoes nucleophilic substitution with the phenacyl bromide, followed by intramolecular cyclization to form the thiazole ring [15]. The electron-rich nitrogen of thiosemicarbazide attacks the carbonyl carbon, initiating the cyclocondensation process [15].

Catalytic Systems for Cyclocondensation

Nickel-iron oxide nanoparticles have emerged as highly effective catalysts for cyclocondensation reactions [13]. These nanoparticles facilitate the activation of thiosemicarbazide and promote efficient cyclization under mild conditions [13]. The catalytic system operates at 75°C in an ethanol-water solvent mixture, achieving yields of 90% within 60 minutes [13].

The mechanism of nanoparticle catalysis involves activation of the thiosemicarbazide substrate, facilitating its reaction with the alpha-haloketone to form an uncyclized thioketone intermediate [13]. This intermediate undergoes further cyclization with removal of water molecules to produce the final thiazole product [13]. The advantage of this catalytic approach is the ability to form multiple heteroatom bonds simultaneously, including one carbon-sulfur and three carbon-nitrogen bonds [13].

Regioselectivity in Cyclocondensation

The regioselectivity of cyclocondensation reactions is critically important for obtaining the desired substitution pattern in the target compound [14]. The positioning of the chloropyridinyl group at the 2-position and the dichlorophenyl group at the 4-position requires precise control of reaction conditions and substrate orientation [14].

Electronic effects play a dominant role in determining regioselectivity [14]. The electron-withdrawing chlorine substituents on both aromatic rings influence the reactivity patterns and preferred sites of cyclization [8]. The 2-chloropyridine moiety shows enhanced reactivity at the 4-position due to the electron-withdrawing effect of the nitrogen atom and chlorine substituent [14].

Steric factors also contribute to regioselectivity control [14]. The bulky dichlorophenyl group preferentially occupies the 4-position of the thiazole ring to minimize steric interactions with the nitrogen atom [14]. This spatial arrangement is thermodynamically favored and leads to the formation of the desired regioisomer as the major product [14].

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Thiazole Linkages

Palladium-catalyzed cross-coupling methodologies provide powerful tools for constructing aryl-thiazole linkages in complex heterocyclic systems [16] [17]. These approaches are particularly valuable for late-stage functionalization and for accessing substitution patterns that are difficult to achieve through traditional cyclization methods [18].

Direct Arylation Protocols

Direct carbon-hydrogen arylation represents a highly efficient approach for forming aryl-thiazole bonds [18]. Camphyl-based alpha-diimine palladium complexes have demonstrated exceptional efficiency in catalyzing the direct arylation of thiazoles with aryl bromides [18]. Under optimized conditions, these catalysts achieve excellent yields with palladium loadings as low as 0.2 mol% under open-air conditions [18].

The mechanism of direct arylation involves initial coordination of the thiazole substrate to the palladium center, followed by carbon-hydrogen bond activation [18]. The resulting palladacycle intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the carbon-carbon bond [18]. This approach eliminates the need for pre-functionalized coupling partners and reduces waste generation [18].

For the synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole, direct arylation protocols enable the sequential introduction of both aromatic substituents [18]. The 2-chloropyridine moiety can be introduced through coupling with 2-chloro-4-bromopyridine, while the dichlorophenyl group can be installed via coupling with 2,5-dichlorophenyl bromide [18].

Cross-Coupling via Carbon-Sulfur Bond Activation

An innovative approach involves palladium-catalyzed cross-coupling through carbon-sulfur bond activation of aryl thioethers [16] [17]. This methodology enables the coupling of thiazoles with aryl thioethers via simultaneous carbon-hydrogen and carbon-sulfur bond activation [16]. The reaction tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents [16].

The mechanism involves initial palladium insertion into the carbon-sulfur bond of the aryl thioether, followed by carbon-hydrogen activation of the thiazole substrate [16]. The resulting dipalladium intermediate undergoes reductive elimination to form the desired carbon-carbon bond while releasing the thioether as a leaving group [16]. This approach provides access to substituted thiazole derivatives that are difficult to prepare through conventional methods [17].

Substrate Scope and Functional Group Tolerance

Palladium-catalyzed cross-coupling reactions demonstrate broad substrate scope and excellent functional group tolerance [19] [20]. Both electron-deficient and electron-rich aryl halides can be employed as coupling partners [19]. The reaction conditions are compatible with various functional groups including carbonyls, amines, phenols, and heterocycles [19].

For the synthesis of chloropyridinyl-dichlorophenyl thiazoles, the mild reaction conditions preserve the integrity of chlorine substituents, allowing for selective coupling without competitive reactions [20]. The use of monophosphine ligands has proven particularly effective, enabling reactions to proceed at room temperature with soluble bases [20]. This approach is especially valuable for base-sensitive substrates and provides high chemoselectivity [20].

Temperature optimization studies have shown that reactions can be conducted at temperatures as low as room temperature when using appropriate ligand systems [20]. This mild reaction temperature is particularly beneficial for preserving sensitive functional groups and preventing decomposition of starting materials or products [20].

Solvent Effects and Catalytic Systems in Yield Optimization

Solvent selection and catalytic system optimization represent critical factors in maximizing yields and reaction efficiency for thiazole synthesis [21] [22]. The choice of solvent significantly influences reaction rates, selectivity, and product yields through effects on substrate solubility, catalyst stability, and reaction mechanism [21].

Polar Protic Solvent Systems

Polar protic solvents have demonstrated superior performance in thiazole synthesis reactions [21]. Water has emerged as the optimal solvent choice, providing the highest yields while offering environmental and economic advantages [21]. In optimized conditions, water-based reactions achieve yields of 97% within 10 minutes under ultrasonic irradiation [22].

The superiority of water as a solvent is attributed to its ability to enhance the solubility of reactants and stabilize ionic intermediates formed during the reaction [21]. The high dielectric constant of water facilitates the formation of charged species, promoting nucleophilic attack and cyclization processes [22]. Additionally, water serves as a proton source, facilitating proton transfer steps in the reaction mechanism [10].

Alcoholic solvents, including methanol and ethanol, also provide good reaction outcomes [21]. Ethanol has been particularly effective for conventional Hantzsch thiazole synthesis, providing yields of 85-92% under reflux conditions [22]. The moderate polarity and protic nature of ethanol facilitate both substrate dissolution and reaction progress [21].

Temperature Effects on Reaction Kinetics

Temperature optimization studies have revealed complex relationships between reaction temperature and product yield [10]. For lipase-catalyzed thiazole synthesis, the optimal temperature range is 35°C, where maximum enzymatic activity is achieved [22]. Temperatures above 50°C result in enzyme denaturation and decreased yields [10].

In chemical catalysis systems, higher temperatures generally accelerate reaction rates but may also promote side reactions or catalyst decomposition [6]. The optimal temperature range for calcium triflate-catalyzed thiazole synthesis is 120°C in toluene, providing 85% yield within 40 minutes [6]. Lower temperatures result in incomplete conversion, while higher temperatures do not provide additional benefits [6].

Ultrasonic irradiation provides an alternative approach to thermal activation, enabling high yields at moderate temperatures [22]. The cavitation effects generated by ultrasound enhance mass transfer and provide localized heating, accelerating reaction rates without requiring elevated bulk temperatures [22]. This approach is particularly beneficial for temperature-sensitive substrates or catalysts [22].

Catalytic System Optimization

The development of efficient catalytic systems has focused on both homogeneous and heterogeneous catalysts [23] [24]. Gold-based catalysts have shown exceptional performance in thiazole synthesis from terminal alkynes and thioamides [23]. The Au(I) catalytic system operates at room temperature and achieves yields up to 91% for various 2,4-disubstituted thiazoles [23].

The mechanism of gold catalysis involves activation of the terminal alkyne through coordination to the gold center [23]. This activation enhances the electrophilicity of the alkyne, facilitating nucleophilic attack by the thioamide sulfur atom [23]. The resulting intermediate undergoes cyclization and oxidation to form the final thiazole product [23].

Transition metal complexes based on iron, palladium, and copper have also demonstrated catalytic activity in thiazole synthesis [24]. These complexes provide alternative catalytic pathways and can be tailored for specific substrate combinations [24]. The choice of metal center influences both reaction mechanism and substrate scope [24].

Green Chemistry Approaches

Environmental considerations have driven the development of green chemistry approaches to thiazole synthesis [25] [22]. The use of water as solvent, combined with non-toxic catalysts and mild reaction conditions, provides environmentally benign synthetic pathways [25]. Lipase-catalyzed reactions exemplify this approach, utilizing enzymes derived from renewable sources [22].

Recyclable catalytic systems have been developed to minimize waste generation and reduce environmental impact [13]. Nickel-iron oxide nanoparticles can be recovered and reused for multiple reaction cycles without significant loss of catalytic activity [13]. This approach reduces the overall environmental footprint of the synthesis process [13].

Solvent-free reaction conditions represent another green chemistry approach [6]. Neat reactions, conducted without added solvent, eliminate solvent waste and simplify product isolation [6]. However, these conditions often require elevated temperatures and extended reaction times to achieve acceptable yields [6].

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Exact Mass

339.939552 g/mol

Monoisotopic Mass

339.939552 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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